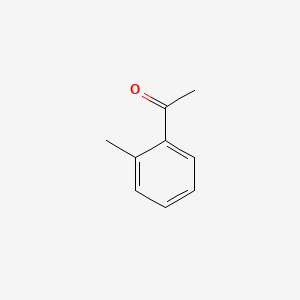

2-Methylacetophenone

Description

2'-Methylacetophenone has been reported in Gossypium hirsutum, Averrhoa carambola, and Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWWHNCQZBVZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015360 | |

| Record name | 1-(2-Methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma | |

| Record name | 2-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.029 | |

| Record name | 2-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2021/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

577-16-2, 26444-19-9 | |

| Record name | 2′-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-METHYLACETOPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23O5EV975S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

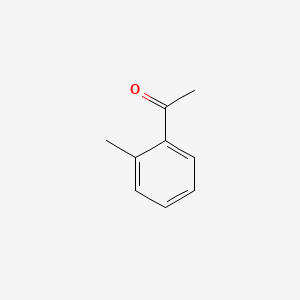

Synthesis and Characterization of 2-Methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylacetophenone (also known as o-methylacetophenone or 2-acetyltoluene). This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details a common synthetic protocol, purification methods, and a thorough characterization profile using modern analytical techniques.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the toluene ring. It is important to note that this reaction typically yields a mixture of isomers, with the para isomer (4-methylacetophenone) being the major product due to steric hindrance at the ortho position.[3][4][5] However, the ortho isomer, this compound, is the target molecule of this guide. The separation of these isomers is a critical step in obtaining the pure compound.

An alternative strategy to achieve higher regioselectivity for the ortho product can involve the use of ortho-directing protecting groups or alternative starting materials, though the direct acylation of toluene remains a common approach. For the purposes of this guide, we will focus on the direct acylation of toluene followed by purification.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol is adapted from established Friedel-Crafts acylation procedures.[6][7]

Materials:

-

Toluene (anhydrous)

-

Acetyl chloride (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add anhydrous dichloromethane to create a stirrable suspension.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Acylating Agent Addition: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[3]

-

Toluene Addition: Once the acetyl chloride addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of this compound and 4-methylacetophenone.

Expected Yield: The overall yield of the mixed isomers can be in the range of 70-85%.[8] The ratio of ortho to para isomers can vary, but typically favors the para product.[5]

Purification

Purification of the isomeric mixture is essential to isolate the desired this compound. Column chromatography is an effective method for this separation.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve good separation between the ortho and para isomers (typically, the para isomer is less polar and will elute first).

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Characterization of this compound

A comprehensive characterization of the synthesized and purified this compound is crucial to confirm its identity and purity. The following sections detail the expected results from various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | 214 °C | [10] |

| Density | 1.026 g/mL at 25 °C | [10] |

| Refractive Index | 1.5318 (at 20 °C) | [10] |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.66 | d | 1H | Ar-H (ortho to C=O) |

| ~7.34 | t | 1H | Ar-H |

| ~7.22 | m | 2H | Ar-H |

| ~2.54 | s | 3H | -C(=O)CH₃ |

| ~2.51 | s | 3H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data compiled from[11].

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~201.0 | C=O |

| ~138.0 | Ar-C (quaternary, attached to -CH₃) |

| ~137.5 | Ar-C (quaternary, attached to -C=O) |

| ~131.5 | Ar-CH |

| ~130.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~29.5 | -C(=O)CH₃ |

| ~21.5 | Ar-CH₃ |

Solvent: CDCl₃. Data compiled from[9][12].

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3010 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~760 | Strong | Ortho-disubstituted benzene C-H bend |

Sample preparation: Neat liquid film. Data compiled from[2][13][14].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 134 | High | [M]⁺ (Molecular ion) |

| 119 | High | [M - CH₃]⁺ (Loss of methyl radical from acetyl group) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from loss of CO from the [M - CH₃]⁺ fragment) |

| 65 | Medium | [C₅H₅]⁺ (Loss of C₂H₂ from tropylium ion) |

| 43 | Medium | [CH₃CO]⁺ (Acylium ion) |

Ionization method: Electron Ionization (EI). Data compiled from[15][16].

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound via the Friedel-Crafts acylation of toluene, followed by purification and comprehensive characterization. The provided experimental protocols and tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of the synthetic and purification steps, coupled with thorough spectroscopic analysis, is essential for obtaining and verifying the high-purity this compound required for further applications.

References

- 1. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR [m.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. academic.oup.com [academic.oup.com]

- 6. scribd.com [scribd.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 2'-Methylacetophenone(577-16-2) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. This compound | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2'-Methylacetophenone(577-16-2) IR Spectrum [chemicalbook.com]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. asdlib.org [asdlib.org]

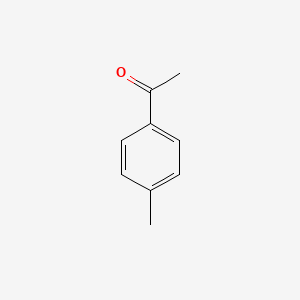

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylacetophenone (also known as 2'-Methylacetophenone or 1-(o-tolyl)ethanone). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory applications and drug discovery processes.

Core Physicochemical Properties

This compound is an aromatic ketone characterized as a colorless to pale yellow liquid at room temperature.[1] It possesses a distinct sweet, floral, and nutty aroma.[2] The following tables summarize its key quantitative physicochemical properties for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 1.026 g/mL at 25 °C | [2] |

| Boiling Point | 214 °C at 760 mmHg | [4] |

| Refractive Index | n20/D 1.5318 | [3] |

| Flash Point | 76 °C (168.8 °F) - closed cup |

Note on Melting Point: While some sources report a melting point of 107-108 °C, this is inconsistent with its state as a liquid at room temperature as described by numerous chemical suppliers and databases.[2] PubChem describes its physical form as a colorless liquid.[4]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (1123 mg/L at 25 °C) | [2][5] |

| Ethanol | Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

Spectral Information

Spectral data is crucial for the structural elucidation and identification of this compound. Key spectral identifiers include:

-

¹H NMR: Proton NMR spectroscopy is used to determine the hydrogen atom environment in the molecule.

-

IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) stretch characteristic of a ketone.

While specific spectra are not reproduced here, this information is readily available in chemical databases for comparison with experimental results.

Experimental Protocols

This section details generalized, yet comprehensive, methodologies for the determination of key physicochemical properties and a plausible synthesis route for this compound.

3.1. Synthesis via Friedel-Crafts Acylation

This compound can be synthesized via the Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[6][7]

Detailed Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct).[7][8]

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C using an ice bath.[7][9]

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.[9]

-

Addition of Toluene: Following the formation of the acylium ion complex, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise from the addition funnel over 15-30 minutes, keeping the temperature low.[7][8]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8][9]

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

-

Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[6]

3.2. Determination of Boiling Point (Capillary Method)

The boiling point is a key indicator of a liquid's purity. The capillary method provides an accurate determination with a small sample volume.[10][11]

Detailed Methodology:

-

Sample Preparation: Fill a small test tube (fusion tube) with 2-3 mL of this compound.[11]

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end above the surface.[10]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Suspend the assembly in a heating bath (e.g., paraffin oil in a Thiele tube or a beaker on a hot plate) ensuring the sample is below the liquid level of the bath.[10][11]

-

Heating: Gently heat the bath with continuous stirring to ensure uniform temperature distribution.[11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Alternatively, note the temperature at which the bubble stream stops upon cooling, and the liquid begins to enter the capillary tube. This temperature corresponds to the boiling point.[10]

3.3. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[12]

Detailed Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature using a mechanical shaker or stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved liquid from the saturated solution. This is best achieved by centrifuging the sample and then carefully collecting the supernatant (the saturated solution).[12]

-

Quantification: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A pre-established calibration curve with standards of known concentrations is required for accurate quantification.[12]

-

Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualizations of Experimental Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for boiling point determination.

Caption: Workflow for solubility determination via shake-flask method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2'-Methylacetophenone | 577-16-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2′-Methylacetophenone, 98% - 577-16-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

Unveiling 2-Methylacetophenone: A Journey Through its Discovery and Historical Synthesis

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery and historical synthesis of 2-Methylacetophenone, a key aromatic ketone. This guide meticulously details the early 20th-century origins of the compound and the foundational synthetic methodologies that first brought it into the laboratory.

While the precise moment of its initial isolation remains nuanced, scientific literature from the early 20th century indicates that this compound was first prepared through the investigation of substituted aromatic ketones. The primary and most historically significant method for its synthesis is the Friedel-Crafts acylation of ortho-xylene.

The Friedel-Crafts Acylation: A Cornerstone of Aromatic Ketone Synthesis

The Friedel-Crafts acylation, a reaction developed in 1877 by Charles Friedel and James Crafts, has been the bedrock for the synthesis of aromatic ketones for over a century. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, o-xylene, with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride.

The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich o-xylene ring. Due to the directing effects of the two methyl groups on the aromatic ring, the acylation of o-xylene predominantly yields a single isomer, 3,4-dimethylacetophenone, with 2,3-dimethylacetophenone as a minor product. However, for the synthesis of this compound, the starting material is toluene, which upon acylation yields a mixture of ortho and para isomers. The separation of these isomers was a significant challenge for early chemists.

A historical synthesis of a related isomer, p-methylacetophenone, provides a clear window into the experimental protocols of the era. This procedure, readily adaptable for the synthesis of this compound from toluene, highlights the typical conditions and reagents employed.

Historical Experimental Protocol: Friedel-Crafts Acylation for Methylacetophenone Synthesis

The following protocol is based on historical accounts of Friedel-Crafts acylation for the synthesis of methylacetophenones.

Objective: To synthesize methylacetophenone isomers via the Friedel-Crafts acylation of toluene.

Reagents and Equipment:

-

Anhydrous Toluene

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride

-

Concentrated Hydrochloric Acid

-

Ice

-

5% Sodium Hydroxide Solution

-

Anhydrous Calcium Chloride

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

A three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube is charged with anhydrous aluminum chloride and anhydrous toluene.

-

A mixture of acetic anhydride and anhydrous toluene is slowly added from the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition is controlled to maintain a moderate reaction temperature.

-

Following the addition, the reaction mixture is heated in a water bath for approximately 30 minutes to drive the reaction to completion, indicated by the cessation of hydrogen chloride gas evolution.

-

The reaction mixture is then cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted with toluene to recover any dissolved product.

-

The combined organic layers are washed successively with water, 5% sodium hydroxide solution, and again with water.

-

The washed organic layer is dried over anhydrous calcium chloride.

-

The drying agent is removed by filtration, and the toluene is distilled off.

-

The remaining crude product is then purified by fractional distillation to separate the ortho and para isomers.

Quantitative Data Summary

| Reagent/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |

| Toluene | 92.14 | 0.867 | 110.6 | -95 |

| Acetic Anhydride | 102.09 | 1.082 | 139.8 | -73.1 |

| Aluminum Chloride | 133.34 | 2.48 | 180 (sublimes) | 192.6 |

| This compound | 134.18 | 1.026 | 214 | - |

| 4-Methylacetophenone | 134.18 | 1.005 | 226 | 28 |

Note: Specific yields from historical syntheses are not consistently reported in early literature, but the acylation of xylenes is known to proceed in high yield.

Logical Workflow of Historical Synthesis

The following diagram illustrates the logical workflow of the historical Friedel-Crafts acylation for the synthesis of methylacetophenone isomers.

Caption: Logical workflow of the historical Friedel-Crafts acylation for methylacetophenone synthesis.

Alternative Historical Synthesis Methods

While Friedel-Crafts acylation remains the most prominent historical method, other reactions of the early 20th century could have theoretically been employed for the synthesis of this compound, although specific documented examples are scarce.

-

Grignard Reaction: The reaction of o-tolylmagnesium bromide (a Grignard reagent) with acetyl chloride would provide a direct route to this compound. Grignard reagents, discovered by Victor Grignard in 1900, were a revolutionary tool for carbon-carbon bond formation in early organic chemistry.

The following diagram illustrates the conceptual pathway of the Grignard reaction for the synthesis of this compound.

Investigating the Biological Activity of 2-Methylacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to investigate the biological activities of 2-methylacetophenone derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret studies aimed at elucidating the therapeutic potential of this class of compounds. This document summarizes key biological activities, details relevant experimental protocols, and presents quantitative data for comparative analysis.

Biological Activities of this compound Derivatives

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of various substituents to the this compound core allows for the modulation of their pharmacological properties, leading to the identification of potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The evaluation of their efficacy is crucial in the search for new therapeutics to combat antimicrobial resistance.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 | - | [1] |

| Escherichia coli | 62.5 | - | [1] | |

| Klebsiella pneumoniae | 125 | - | [1] | |

| Mycobacterium smegmatis | 125 | - | [1] | |

| Staphylococcus aureus | 62.5 | - | [1] | |

| Staphylococcus epidermidis | 250 | - | [1] | |

| Staphylococcus simulans | 250 | - | [1] | |

| Semicarbazone Derivatives (General) | Various Bacteria & Fungi | Significant Activity | - | [2] |

Note: "-" indicates data not available in the cited sources. MIC = Minimum Inhibitory Concentration.

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are employed to ensure the reproducibility and comparability of antimicrobial activity data.[3][4] The most common in vitro methods include the broth dilution, agar well diffusion, and disk diffusion assays.[3][4][5]

Broth Dilution Method (for MIC Determination) [3][5]

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[6]

-

Compound Dilution: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Agar Well/Disk Diffusion Method [3][5]

-

Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the standardized microbial suspension.

-

Application of Compound:

-

Well Diffusion: Wells are punched into the agar, and a specific volume of the dissolved this compound derivative is added to each well.[5]

-

Disk Diffusion: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the compound and placed on the agar surface.[3]

-

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement: The diameter of the zone of inhibition (the area around the well or disc where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for evaluating the antimicrobial activity of this compound derivatives.

Anticonvulsant Activity

Certain derivatives of this compound have been investigated for their potential to suppress seizures, suggesting a role in the management of epilepsy.[7] Preclinical screening of anticonvulsant drugs often involves in vivo models that assess the ability of a compound to prevent or delay the onset of seizures induced by chemical or electrical stimuli.[8][9]

Data Presentation: Anticonvulsant Activity of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

| Seizure Model | Parameter | ED₅₀ (mg/kg, i.p.) | Reference |

| Sound-induced (DBA/2 mice) | Clonic Seizures | 18 | [7] |

| Tonic Seizures | 6.1 | [7] | |

| CHPG-induced | Clonic Seizures | 0.42 | [7] |

| DHPG-induced | Clonic Seizures | 22 | [7] |

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MPEP is a derivative of 2-methylpyridine, structurally related to the topic.

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test [9][10]

-

Animal Preparation: Rodents (mice or rats) are used for this assay.

-

Compound Administration: The test this compound derivative is administered, typically intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Seizure: A supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.[9]

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity.[8]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [10]

-

Animal Preparation: Rodents are used for this assay.

-

Compound Administration: The test derivative is administered prior to the convulsant.

-

Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist, is administered to induce clonic seizures.[11]

-

Observation: Animals are observed for the onset and severity of clonic and tonic seizures.

-

Evaluation: The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant efficacy.

Logical Flow for In Vivo Anticonvulsant Testing

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant activity of two metabotropic glutamate group I antagonists selective for the mGlu5 receptor: 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and (E)-6-methyl-2-styryl-pyridine (SIB 1893) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]

- 9. ijpp.com [ijpp.com]

- 10. researchgate.net [researchgate.net]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

An In-depth Technical Guide to the Reaction Mechanism Studies of 2-Methylacetophenone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms involved in the synthesis of 2-methylacetophenone. The primary focus is on the Friedel-Crafts acylation of toluene, the most prevalent synthetic route. This document details the underlying mechanistic principles, explores the factors governing regioselectivity, and presents detailed experimental protocols. Furthermore, alternative synthetic strategies are discussed, and quantitative data from various studies are systematically tabulated for comparative analysis. The guide is supplemented with visual diagrams generated using Graphviz to elucidate key reaction pathways and experimental workflows, offering a thorough resource for professionals in organic synthesis and drug development.

Introduction

This compound, an aromatic ketone, serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a methyl group ortho to the acetyl group on the benzene ring, presents unique synthetic challenges and opportunities. A profound understanding of the reaction mechanisms governing its formation is paramount for optimizing synthetic routes, maximizing yields, and controlling isomer distribution. This guide delves into the core principles of this compound synthesis, with a primary emphasis on the widely employed Friedel-Crafts acylation reaction.

Primary Synthetic Route: Friedel-Crafts Acylation of Toluene

The most common method for synthesizing methylacetophenone isomers is the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of toluene.[3] The reaction typically utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4]

Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride). This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This highly electrophilic species is the key reactant in the subsequent step.[3]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bonded to the newly introduced acyl group. This step restores the aromaticity of the ring, yielding the methylacetophenone product and regenerating the Lewis acid catalyst.

Caption: Mechanism of Friedel-Crafts Acylation of Toluene.

Regioselectivity

The methyl group of toluene is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Consequently, the acylation of toluene yields a mixture of this compound (ortho-isomer) and 4-methylacetophenone (para-isomer). However, the reaction exhibits a strong preference for the formation of the para-isomer, primarily due to steric hindrance at the ortho position from the bulky acyl group and the catalyst complex.

The regioselectivity of the Friedel-Crafts acylation of toluene is significantly influenced by the choice of catalyst and reaction conditions.

Quantitative Data on Isomer Distribution

The distribution of ortho, meta, and para isomers in the acylation of toluene is a critical aspect of this reaction. The following tables summarize quantitative data from various studies.

Table 1: Isomer Distribution in the Acetylation of Toluene with Acetyl Halides

| Catalyst | Acylating Agent | Temperature | Ortho (%) | Meta (%) | Para (%) | Reference |

| FeSO₄ (activated) | Acetyl Halides | Room Temp. | 2 | 1 | 97 | [5] |

| Aroyl triflate / HOTf | Aroyl triflate | - | ~10 | - | ~90 | [6] |

| Aroyl triflate / 2,4,6-tri-tert-butylpyridine | Aroyl triflate | - | ~30 | - | ~70 | [6] |

Table 2: Influence of Zeolite Catalysts on the Acetylation of Toluene

| Catalyst | Acylating Agent | Temperature (K) | Conversion of Acetyl Chloride (%) | Selectivity for 4-Methylacetophenone (%) | Reference |

| H-ZSM-5 | Acetyl Chloride | 453 | 60.2 | 88.3 | [7] |

| H-mordenite | Acetyl Chloride | 453 | - | - | [7] |

| REY zeolites | Acetyl Chloride | 453 | - | - | [7] |

| La-β Zeolite | Acetic Anhydride | 368-408 | - | >95 |

Experimental Protocols

Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of methylacetophenone isomers.

Materials:

-

Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a 60 mL addition funnel, and a reflux condenser.

-

Catalyst Suspension: In a fume hood, carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of dichloromethane to create a suspension.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Measure acetyl chloride (0.0275 mol) in a dry graduated cylinder and transfer it to the addition funnel. Add 5 mL of dichloromethane to the funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature below 5°C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (0.025 mol) in 5 mL of dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

-

Workup: Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution, and 15 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to obtain the crude product mixture of methylacetophenone isomers.

-

Purification: The isomers can be separated and purified by column chromatography or fractional distillation.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Alternative Synthetic Route: Fries Rearrangement

The Fries rearrangement is an alternative method for the synthesis of hydroxyaryl ketones, which can be precursors to this compound derivatives. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction is ortho and para selective, and the product distribution can be influenced by reaction conditions such as temperature and solvent.

General Mechanism of the Fries Rearrangement

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. A widely accepted mechanism involves the formation of an acylium carbocation intermediate, which then undergoes electrophilic aromatic substitution on the aromatic ring.

Caption: General Mechanism of the Fries Rearrangement.

Experimental Protocol for Fries Rearrangement

The following is a general protocol for the Fries rearrangement to produce hydroxyacetophenones.

Materials:

-

Phenolic ester (e.g., phenyl acetate)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the phenolic ester in nitrobenzene.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Heating: After the addition is complete, slowly heat the reaction mixture. The temperature can be adjusted to favor either the ortho or para isomer (lower temperatures generally favor the para product, while higher temperatures favor the ortho product).

-

Workup: After the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Extract the product with dichloromethane, wash the organic layer, dry it, and remove the solvent. The product can be purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of toluene. This in-depth guide has elucidated the reaction mechanism, with a particular focus on the factors that govern the regioselectivity of the acylation. The strong preference for the formation of the para-isomer, 4-methylacetophenone, is a key consideration in designing a synthetic strategy for the ortho-isomer. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to optimize reaction conditions to suit their specific needs. While the Fries rearrangement presents an alternative route for related compounds, the Friedel-Crafts acylation remains the more direct and widely utilized method for the preparation of this compound. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photochemical Properties of 2-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetophenone, an aromatic ketone, exhibits a range of intriguing photochemical behaviors upon absorption of ultraviolet radiation. Its structural features, particularly the presence of a carbonyl group and an ortho-methyl substituent on the aromatic ring, give rise to distinct photoreactivity. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its photoenolization and potential for Norrish type reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of photochemistry, organic synthesis, and drug development, where understanding and harnessing light-induced molecular transformations are paramount.

Photophysical and Photochemical Parameters

The photochemical reactivity of this compound is governed by the nature of its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). The subsequent photochemical reactions are largely dictated by the properties of these excited states.

UV-Vis Absorption

The UV-Vis absorption spectrum of acetophenone, a closely related compound, shows a strong absorption band around 245-250 nm, which is attributed to a π→π* transition of the benzene ring. The methyl substituent in this compound is expected to cause a slight red-shift in this absorption band. A weaker n→π* transition of the carbonyl group is typically observed at longer wavelengths, around 270-300 nm for aromatic ketones.

Photochemical Reactivity: Photoenolization

The most well-documented photochemical reaction of this compound is its efficient photoenolization. This process involves an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a transient photoenol.

Key Quantitative Data:

The following tables summarize the key quantitative data available for the photochemical processes of this compound.

Table 1: Triplet State and Photoenol Decay Kinetics in Various Solvents [1]

| Solvent | Triplet First-Order Decay Rate Constant (k_T) (s⁻¹) | Photoenol First-Order Decay Rate Constant (k_E) (s⁻¹) |

| Cyclohexane | 6.6 x 10⁶ | 0.32 |

| Dioxan | - | 1.8 |

| Propan-2-ol | 7.7 x 10⁵ | 7.9 |

Table 2: Photoenol Properties and Reactivity

| Property | Value | Reference |

| Photoenol Absorption Maximum (λ_max) | ~380 nm | [1] |

| Reaction Rate Constant with Oxygen | 2.0 x 10⁵ dm³ mol⁻¹ s⁻¹ | [1] |

| Reaction Rate Constant with Maleic Anhydride | 2.1 x 10⁴ dm³ mol⁻¹ s⁻¹ | [1] |

Potential Photochemical Pathways: Norrish Reactions

Aromatic ketones can also undergo Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions.[2]

-

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, forming two radical intermediates.

-

Norrish Type II Reaction: This pathway requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to a 1,4-biradical intermediate.

For this compound, the primary photochemical pathway is photoenolization. The occurrence and quantum yields of Norrish Type I or Type II reactions for this specific molecule are not well-documented in the reviewed literature, suggesting they are likely minor pathways compared to the highly efficient photoenolization process.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the ground-state absorption spectrum of this compound.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution, then fill it.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

-

Repeat for all concentrations.

-

Data Analysis: Plot absorbance versus wavelength for each concentration. To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl) at the wavelength of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Quartz fluorescence cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

-

Fluorescence Measurement (Standard):

-

Set the excitation wavelength of the fluorometer to a wavelength where the standard absorbs strongly.

-

Record the fluorescence emission spectrum of the standard solution.

-

Integrate the area under the emission peak.

-

-

Fluorescence Measurement (Sample):

-

Using the same excitation wavelength and instrument settings, record the fluorescence emission spectrum of the this compound solution.

-

Integrate the area under the emission peak.

-

-

Quantum Yield Calculation: The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation: Φ_F(sample) = Φ_F(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²] where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Laser Flash Photolysis

Objective: To detect and characterize transient species, such as triplet states and photoenols, generated upon photoexcitation of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent

-

Laser flash photolysis setup (including a pulsed laser for excitation, a monitoring lamp, a monochromator, and a detector)

-

Flow cell or quartz cuvette

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the laser excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to avoid quenching of the triplet state by oxygen.

-

Experimental Setup:

-

The sample is placed in a flow cell or cuvette within the laser flash photolysis apparatus.

-

The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser).

-

A continuous monitoring light beam from a lamp passes through the sample at a right angle to the laser beam.

-

-

Data Acquisition:

-

Changes in the intensity of the monitoring light, due to the absorption of the transient species, are recorded as a function of time at different wavelengths.

-

This allows for the construction of the transient absorption spectrum and the determination of the kinetic decay profiles of the transient species.

-

-

Data Analysis: The decay traces are analyzed to determine the lifetimes of the transient species. The transient absorption spectra help in the identification of these species (e.g., the triplet state and the photoenol).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key photochemical pathways of this compound and a typical experimental workflow for its analysis.

Caption: Photochemical pathways of this compound.

Caption: Experimental workflow for photochemical analysis.

Conclusion

The photochemistry of this compound is dominated by a highly efficient photoenolization process that proceeds via the triplet excited state. This technical guide has provided a detailed summary of the available quantitative data, experimental protocols for its characterization, and visual representations of the underlying photochemical pathways. While the primary photochemical behavior is well-understood, further research could focus on definitively quantifying the quantum yields of fluorescence and potential minor competing pathways such as Norrish Type I and II reactions. A thorough understanding of these photochemical properties is crucial for applications in organic synthesis, the development of photoresponsive materials, and for assessing the photostability of drug molecules containing this or similar structural motifs.

References

Theoretical Insights into the Molecular Conformation of 2-Methylacetophenone

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular conformation of 2-Methylacetophenone. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry of ortho-substituted aromatic ketones. It summarizes key quantitative data, details the methodologies employed in seminal research, and presents visual diagrams to elucidate structural relationships and experimental workflows.

Introduction: The Question of Planarity

The conformation of this compound is of significant interest due to the steric interaction between the ortho-methyl group and the acetyl group. This interaction is hypothesized to force the acetyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. The extent of this out-of-plane rotation, defined by the torsional angle (φ), dictates the balance between steric hindrance and electronic conjugation. Seminal studies combining gas-phase experimental data with high-level ab initio calculations have provided definitive insights into the molecule's preferred geometry, challenging earlier assumptions of a highly twisted structure.[1][2]

Conformational Analysis

Theoretical calculations and experimental data confirm that this compound does not adopt a planar conformation.[1] Instead, it exists as an equilibrium of two non-planar conformers, with a significant preference for one major form. The conformations are defined by the C(6)-C(1)-C=O torsional angle (φ).

-

Synclinal (sc) Conformer: This is the most stable and predominant conformation.[1][2] The acetyl group is twisted out of the aromatic plane, with the carbonyl oxygen positioned on the same side as the ortho-methyl group.

-

Anticlinal (ac) Conformer: A second, less stable conformer is also predicted by theoretical calculations.[1] In this form, the acetyl group is rotated further from the plane. Its calculated abundance is less than 6%, making it difficult to detect experimentally with methods like gas electron diffraction.[1]

Claims of a conformation with the acetyl group twisted nearly 90 degrees out of the plane to maximize steric inhibition of resonance have been disproven by these detailed studies.[1]

Quantitative Conformational and Geometric Data

The structural parameters of this compound have been determined with high precision through a combination of Gas Electron Diffraction (GED) experiments and Møller–Plesset perturbation theory (MP2) calculations.[1]

Table 1: Conformational Data for this compound

| Conformer | Method | Torsional Angle (φ) [C(6)-C(1)-C=O] | Relative Abundance |

|---|---|---|---|

| Synclinal (sc) | GED (Experimental) | 32.7(24)° | Predominant |

| MP2(full)/6-311++G** (Theoretical) | 26.0° | > 94% |

| Anticlinal (ac) | MP2(full)/6-311++G** (Theoretical) | 140.0° | < 6% |

Table 2: Key Geometric Parameters Indicating Steric Crowding

Steric repulsion between the ortho-methyl and acetyl groups leads to distortions in bond angles around the substitution sites, which is a clear indicator of steric strain.[1]

| Parameter | Description | Observation |

| C(1)-C(2) Bond Length | Bond between the two substituted aromatic carbons | Elongated due to steric crowding.[1] |

| C(1)-C(2)-C(H₃) Angle | Bond angle involving the methyl group | Widened to relieve steric hindrance.[1] |

| C(2)-C(1)-C(O) Angle | Bond angle involving the acetyl group | Widened to relieve steric hindrance.[1] |

Computational and Experimental Protocols

A synergistic approach combining theoretical calculations and gas-phase experiments was crucial for accurately determining the molecular structure of this compound.[1]

High-level ab initio calculations were performed to explore the potential energy surface and identify stable conformers.

-

Primary Method: Second-order Møller–Plesset perturbation theory (MP2) with the 'full' keyword, indicating the inclusion of all electrons in the correlation calculation.[1][2]

-

Basis Set: A large and flexible Pople-style basis set, 6-311++G, was used, which includes diffuse functions (++) and polarization functions on both heavy atoms and hydrogens ( ) to accurately model the electronic structure.[1]

-

DFT Method Evaluation: Various Density Functional Theory (DFT) protocols were also tested. It was found that the B2PLYP functional supported the non-planar conformation found experimentally. However, other common functionals like B3LYP, M05-2X, B98, and B97-D were in contradiction with the experimental findings, highlighting the importance of selecting computational methods that properly account for long-range correlation in this system.[1]

GED is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces present in crystals or solutions.[3]

-

Principle: A high-energy beam of electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the equilibrium distances between all pairs of atoms in the molecule.

-

Application: For this compound, the GED data provided the crucial experimental evidence for its non-planar structure and yielded the torsional angle of the predominant synclinal conformer.[1]

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the conformational analysis of this compound.

References

The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone derivatives represent a diverse class of phenolic compounds found across more than 24 plant families.[1][2] These compounds play crucial roles in plant defense mechanisms, acting as repellents against insects and other herbivores.[1] Beyond their ecological significance, acetophenone derivatives serve as important precursors for the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[1][3] Notable examples include apocynin and paeonol, which exhibit anti-inflammatory properties without significant side effects.[1][3] The genera Melicope and Acronychia are particularly rich sources of these compounds.[1][2] This guide provides an in-depth overview of the biosynthesis of acetophenone derivatives in plants, including the core metabolic pathways, quantitative data on their occurrence and bioactivity, and detailed experimental protocols for their study.

Core Biosynthetic Pathways

The biosynthesis of acetophenone derivatives in plants primarily originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. From L-phenylalanine, the pathway proceeds through a series of enzymatic reactions, including a key β-oxidative chain-shortening process.

Shikimate Pathway and the Formation of L-Phenylalanine

The shikimate pathway is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms.[3] It begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of intermediates to yield chorismate, which is the precursor to phenylalanine, tyrosine, and tryptophan. Phenylalanine ammonia-lyase (PAL) is a key enzyme that channels phenylalanine from primary metabolism into the phenylpropanoid pathway by converting it to trans-cinnamic acid.[3][4]

β-Oxidative Pathway for Acetophenone Biosynthesis

Following its synthesis, L-phenylalanine is converted to trans-cinnamic acid by PAL.[3][4] The subsequent steps to form acetophenone derivatives involve a β-oxidative pathway, which is analogous to fatty acid degradation.[5][6][7] In this pathway, the three-carbon side chain of cinnamic acid is shortened by two carbons.

In some plants, such as pear (Pyrus species), the biosynthesis of 4-hydroxyacetophenone proceeds from 4-coumaroyl-CoA through an impaired side-chain shortening reaction of an aromatic 3-ketoacyl-CoA intermediate.[5] This impairment is due to a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase. The accumulated 3-ketoacyl-CoA is then hydrolyzed and decarboxylated to yield the acetophenone.[5]

In other species like Camellia, the proposed pathway involves the conversion of cinnamic acid to 3-hydroxy-3-phenylpropionic acid, although the specific enzymes have not yet been fully elucidated.[7]

Role of Glucosyltransferases in Acetophenone Metabolism

In many plants, acetophenone derivatives are stored as inactive glycosides.[1][8] This glycosylation is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs).[1] These enzymes transfer a sugar moiety, typically glucose, to the acetophenone aglycone.[1] This process not only serves as a storage mechanism but also plays a role in detoxification and transport of the compounds within the plant. When the plant is attacked by herbivores or pathogens, specific β-glucosidases can cleave the sugar molecule, releasing the active, defensive acetophenone aglycone.[1][8]

Quantitative Data on Acetophenone Derivatives

The biological activity of acetophenone derivatives is often evaluated by their half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic and anti-inflammatory activities of several acetophenone derivatives isolated from various plant species.

| Plant Species | Acetophenone Derivative | Biological Activity | IC50 Value (µM) | Reference |

| Acronychia oligophlebia | Acrolione A | Anti-inflammatory | 26.4 | [1] |

| Acronychia oligophlebia | Acrolione C | Anti-inflammatory | 46.0 | [1] |

| Acronychia oligophlebia | Acrolione D | Anti-inflammatory | 79.4 | [1] |

| Acronychia oligophlebia | Acrolione E | Anti-inflammatory | 57.3 | [1] |

| Acronychia oligophlebia | Unnamed Derivative (81) | Cytotoxic (MCF-7) | 33.5 | [1] |

| Acronychia oligophlebia | Unnamed Derivative (85) | Cytotoxic (MCF-7) | 25.6 | [1] |

| Eupatorium fortunei | Eupatofortunone | Cytotoxic (MCF-7) | 82.15 | [1] |

| Eupatorium fortunei | Eupatofortunone | Cytotoxic (A549) | 86.63 | [1] |

| Melicope barbigera | Melibarbinon B | Cytotoxic (A2780) | 30 | [1] |

| Melicope patulinervia | Patulinone E | α-glucosidase inhibition | 41.68 | [1] |

| Melicope patulinervia | Patulinone F | α-glucosidase inhibition | 6.02 | [1] |

| Melicope patulinervia | Patulinone G | α-glucosidase inhibition | 67.44 | [1] |

The concentration of acetophenone derivatives can vary significantly depending on the plant species, tissue, and environmental conditions. The following table provides an example of the concentration of 3',4'-dihydroxyacetophenone found in the soil surrounding Picea schrenkiana.

| Plant Species | Plant Part/Matrix | Acetophenone Derivative | Concentration | Reference |

| Picea schrenkiana | Surrounding Soil | 3',4'-Dihydroxyacetophenone | 0.51 ± 0.03 mg/g dry soil | [2] |

Experimental Protocols

General Protocol for Solvent Extraction of Phenolic Compounds

This protocol provides a general method for the extraction of phenolic compounds, including acetophenone derivatives, from plant material.

-

Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture.[2] Grind the dried material into a fine powder to increase the surface area for extraction.[2]

-